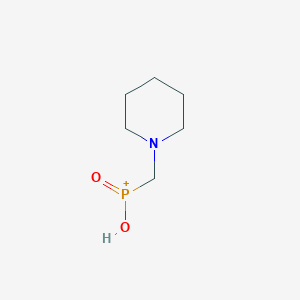

Piperidin-1-ylmethyl-phosphinic acid

Descripción

Propiedades

Fórmula molecular |

C6H13NO2P+ |

|---|---|

Peso molecular |

162.15 g/mol |

Nombre IUPAC |

hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium |

InChI |

InChI=1S/C6H12NO2P/c8-10(9)6-7-4-2-1-3-5-7/h1-6H2/p+1 |

Clave InChI |

COOQRBASIQNLJV-UHFFFAOYSA-O |

SMILES canónico |

C1CCN(CC1)C[P+](=O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Applications

Piperidin-1-ylmethyl-phosphinic acid and its derivatives have shown promise in medicinal chemistry, particularly in the development of neuroprotective agents. Research indicates that compounds with piperidine and phosphinic acid functionalities can exhibit significant neuroprotective effects against chemotherapy-induced neurotoxicity, such as that caused by paclitaxel. In a study involving animal models, these compounds were shown to alleviate symptoms of peripheral neuropathy by reducing inflammatory responses and protecting nerve fibers from damage .

Case Study: Neuroprotective Effects

- Objective : To evaluate the efficacy of this compound in mitigating paclitaxel-induced peripheral neuropathy.

- Method : Administered to mice prior to paclitaxel injections.

- Findings : Significant reduction in inflammatory cytokines and preservation of nerve fiber integrity were observed, indicating potential for clinical applications in cancer therapy .

Corrosion Inhibition

The compound has also been investigated for its ability to inhibit corrosion in metals, particularly iron. Studies have demonstrated that this compound can effectively reduce corrosion rates in acidic environments, thus extending the lifespan of metal components used in various industrial applications.

Case Study: Corrosion Inhibition

- Objective : To assess the effectiveness of this compound as a corrosion inhibitor in sulfuric acid solutions.

- Method : Electrochemical measurements and weight loss experiments were conducted.

- Results : The compound exhibited strong inhibitive properties, suggesting its viability as a protective agent for metals in corrosive environments .

Materials Science

In materials science, this compound is utilized for its bioactive properties. It serves as a building block for the synthesis of various hybrid materials and surfactants. The high polarity and ionization potential of the phosphonic acid group facilitate its use in stabilizing colloidal solutions and preparing oil/water emulsions.

Applications in Hybrid Materials

- Used as a polar head group in amphiphilic compounds.

- Contributes to the formation of catanionic aggregates that have been assessed for their potential as HIV inhibitors .

Summary Table of Applications

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Phosphonic Acid Derivatives

Example Compound: (E)-(4-((4-((4-(4-(2-cyanovinyl)-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)phenyl)phosphonic acid (Compound 16)**

- Key Differences :

- Functional Group : Phosphonic acid (-PO(OH)₂) vs. phosphinic acid (-PH(O)OH).

- Acidity : Phosphonic acids are stronger acids (pKa ~1–3) due to higher electronegativity of the oxo group compared to phosphinic acids (pKa ~2–5).

- Biological Activity : Phosphonic acid derivatives often exhibit enhanced enzyme-binding affinity (e.g., kinase inhibition) due to their mimicry of phosphate groups. Piperidin-1-ylmethyl-phosphinic acid may lack this mimicry but could offer improved membrane permeability owing to reduced polarity.

Piperazine-Based Analogues

Example Compound : 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)**

- Key Differences :

- Heterocycle : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen atom).

- Functionality : The acetic acid group in the piperazine derivative enables conjugation chemistry (e.g., peptide synthesis), whereas the phosphinic acid group in the target compound may favor metal coordination or covalent inhibition.

- Applications : Piperazine derivatives are widely used in drug discovery (e.g., antipsychotics), while phosphinic acids are explored for protease inhibition (e.g., HIV-1 protease).

Phosphinyl-Substituted Piperidines

Example Compound : Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (CAS 141931-12-6)**

- Key Differences: Substituents: A pyrrolidinylphosphinyl group introduces steric bulk and chiral centers, contrasting with the simpler methyl-phosphinic acid group.

Comparative Data Table

Métodos De Preparación

N-Alkylation of Phosphinic Amides via Transfer Hydrogenation

A modular and practical method involves the N-alkylation of primary phosphinic amides with primary or secondary alcohols under transfer hydrogenation conditions catalyzed by ruthenium complexes (Ru-MACHO catalyst).

-

- Reaction performed in an argon atmosphere using toluene as solvent.

- Primary phosphinic amide and alcohol are combined with Ru-MACHO catalyst and KOH base.

- Reaction temperature: 110–140 °C for 16 hours.

- Water is the only byproduct, making the process environmentally friendly.

- Purification by reverse-phase HPLC or recrystallization.

-

- High yields (up to 95% reported).

- Mild conditions with readily available reagents.

- Applicable to various alcohol substrates, potentially including piperidin-1-ylmethanol derivatives.

| Parameter | Details |

|---|---|

| Catalyst | Ru-MACHO (Ruthenium complex) |

| Base | KOH |

| Solvent | Toluene |

| Temperature | 110–140 °C |

| Reaction Time | 16 hours |

| Byproduct | Water |

| Yield | Up to 95% |

This method can be adapted for the synthesis of this compound by using piperidin-1-ylmethanol as the alcohol component.

Pudovik Addition Followed by Barton Deoxygenation and Acidic Hydrolysis

Another well-documented approach involves a sequential Pudovik addition of dialkyl phosphites to piperidine derivatives, followed by radical deoxygenation and acidic hydrolysis to yield the phosphinic acid.

-

- Pudovik Addition: Base-catalyzed addition of dialkyl phosphites to piperidine aldehydes or ketones forms hydroxyphosphinates.

- Radical Deoxygenation: Hydroxy groups are removed using tributyltin hydride and AIBN (azobisisobutyronitrile) as radical initiator.

- Acidic Hydrolysis: Removal of protecting groups and conversion to free phosphinic acid by refluxing in concentrated HCl.

-

- Produces crystalline intermediates that are easily purified.

- Radical deoxygenation avoids classical Barton deoxygenation limitations with sterically hindered substrates.

- Yields are generally good, and the method is suitable for synthesizing piperidinyl phosphinic acids analogous to GABA agonists.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Pudovik Addition | Dialkyl phosphite, base, heat (100 °C) | Hydroxyphosphinate intermediate |

| Radical Deoxygenation | Tributyltin hydride, AIBN, toluene | Deoxygenated phosphinate ester |

| Acidic Hydrolysis | Concentrated HCl, reflux | This compound |

This method is well-suited for preparing this compound derivatives with high purity and yield.

Nucleophilic Substitution and Michaelis–Arbuzov Reaction

A synthetic route involving nucleophilic substitution of piperidine derivatives with halomethyl compounds followed by Michaelis–Arbuzov reaction with phosphite esters has been reported for related piperidine-phosphorus compounds.

-

- Piperidine nitrogen is alkylated with bromomethyl derivatives.

- The resulting intermediate undergoes Michaelis–Arbuzov reaction with dialkyl phosphites or dimethylphosphine oxide.

- Subsequent deprotection and oxidation steps yield the phosphinic acid.

-

- This method is versatile for synthesizing various piperidine-substituted phosphinic acids.

- Allows introduction of different substituents on the piperidine ring or phosphorus atom.

Direct Hydrophosphinylation of Alkenes and Alkynes

Hydrophosphinylation catalyzed by transition metals (Ni, Pd) can add phosphinic acid derivatives across unsaturated bonds, potentially enabling the synthesis of piperidinylmethyl phosphinic acids from suitable alkene or alkyne precursors.

- Catalysts: NiCl2, Pd complexes.

- Conditions: Microwave heating or conventional heating.

- Advantages: Tandem one-pot reactions, high selectivity.

This method is more general and may require further functional group transformations to yield the target compound.

Mild Synthesis Using Hypophosphorous Acid Esters

A mild protocol uses hypophosphorous acid esters or trivalent phosphines as P–H reagents to add across imines, forming aminoalkyl-H-phosphinic acids.

- Solvent: Wet acetic acid.

- Reagents: Hypophosphorous acid esters.

- Outcome: Clean synthesis under mild conditions.

This approach is suitable for sensitive substrates but may be less direct for this compound unless the corresponding imine is available.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The transfer hydrogenation method is notable for its environmental friendliness and high efficiency, producing water as the only byproduct, which is advantageous for scale-up.

- The Pudovik addition route is well-established for synthesizing piperidinyl phosphinic acids and analogues of biologically active compounds such as GABA agonists, with good yields and purity.

- Radical deoxygenation using tributyltin hydride is effective but involves toxic reagents, which may limit industrial application.

- The Michaelis–Arbuzov reaction provides a flexible platform for structural diversification but requires careful control of reaction conditions and subsequent deprotection steps.

- Transition metal-catalyzed hydrophosphinylation offers a modern approach with potential for tandem reactions but may need further optimization for specific piperidine derivatives.

- Mild addition of hypophosphorous acid esters is promising for sensitive substrates but less commonly applied to piperidine phosphinic acids.

Q & A

Q. What are the established synthetic routes for Piperidin-1-ylmethyl-phosphinic acid, and how can their efficiency be optimized?

Methodological Answer :

- Step 1 : Base the synthesis on analogous phosphonate/phosphinic acid syntheses, such as the three-step procedure involving imine addition followed by hydrolysis (as described for structurally similar compounds like 1-Amino-1-(2-thienyl)methylphosphonic acid) .

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) for baseline separation of intermediates .

- Step 3 : Characterize intermediates using -NMR and LC-MS to confirm structural integrity and detect byproducts.

Q. How should researchers validate the purity of this compound in synthetic batches?

Methodological Answer :

- Primary Method : Use ion-pair chromatography (as per USP guidelines) with sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase. System suitability tests must achieve resolution >2.0 between the analyte and structurally similar impurities (e.g., phosphonate derivatives) .

- Secondary Validation : Perform elemental analysis (C, H, N, P) to confirm stoichiometric ratios. Compare results to theoretical values (e.g., CHNOP requires C 42.10%, H 8.24%, N 8.18%, P 18.10%).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., 1H^{1}\text{H}1H-NMR vs. 31P^{31}\text{P}31P-NMR) for this compound derivatives be resolved?

Methodological Answer :

- Step 1 : Re-examine sample preparation. Ensure deuterated solvents (e.g., DO or CDCl) do not induce pH-dependent shifts in -NMR spectra.

- Step 2 : Use 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-phosphorus correlations and confirm connectivity.

- Step 3 : Cross-validate with X-ray crystallography if single crystals are obtainable. For example, piperidine derivatives often form stable salts with inorganic acids, facilitating crystallization .

Q. What strategies mitigate hydrolysis or oxidation of this compound during long-term stability studies?

Methodological Answer :

- Condition Screening : Store samples under inert gas (N/Ar) at varying temperatures (4°C, –20°C, –80°C) and humidity levels (0–75% RH). Assess degradation via accelerated stability testing (40°C/75% RH for 6 months) .

- Stabilization Agents : Add antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (e.g., EDTA) to buffer solutions. Monitor efficacy using LC-MS to detect hydrolyzed products (e.g., phosphoric acid derivatives) .

Q. How can researchers address discrepancies in bioactivity data across cell-based vs. in vivo models for this compound?

Methodological Answer :

- Factor 1 : Evaluate metabolic stability. Use liver microsome assays (human/rodent) to identify rapid clearance or prodrug activation pathways.

- Factor 2 : Adjust experimental design using the PICO framework (Population: cell line/animal model; Intervention: dose/concentration; Comparison: control groups; Outcome: IC/EC) to standardize variables .

- Factor 3 : Validate target engagement via phosphoprotein profiling (e.g., Western blot for phosphorylated signaling intermediates) in both models .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in enzymatic inhibition studies involving this compound?

Methodological Answer :

- Model Selection : Fit data to a four-parameter logistic curve (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report IC ± 95% CI.

- Outlier Handling : Apply Grubbs’ test to exclude anomalous data points. Replicate experiments (n ≥ 3) to ensure reproducibility .

- Comparative Analysis : Use ANOVA with post-hoc Tukey tests to compare inhibition across enzyme isoforms (e.g., alkaline phosphatase vs. acid phosphatase) .

Tables for Key Methodological Parameters

| Parameter | Recommended Value/Technique | Evidence Source |

|---|---|---|

| HPLC Mobile Phase | Methanol:Buffer (65:35), pH 4.6 | |

| -NMR Solvent | DO or CDCl (pH-adjusted) | |

| Stability Testing Conditions | 40°C/75% RH, 6 months | |

| Elemental Analysis Tolerance | ±0.3% deviation from theoretical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.